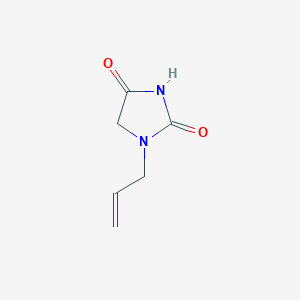

1-Allylhydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDTTZWHFZUVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621618 | |

| Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-93-6 | |

| Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3366-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Allylhydantoin

An In-depth Technical Guide on the Physicochemical Properties of 1-Allylhydantoin

Introduction

This compound, also known as 1-allyl-2,4-imidazolidinedione, is a derivative of the heterocyclic compound hydantoin.[1] The hydantoin scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a synthetic intermediate.[2][3] this compound serves as a versatile building block in the synthesis of a range of compounds, including potential pharmaceuticals, particularly those targeting neurological disorders, and agrochemicals.[1] Its physicochemical properties are critical determinants of its reactivity, stability, and suitability for these applications. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [1][4][5] |

| Molecular Weight | 140.14 g/mol | [1][4][5] |

| Appearance | White to almost white crystalline powder/solid | [1][5] |

| Melting Point | 96.0 to 99.0 °C | [1] |

| Boiling Point | 73 °C at 6 mmHg | [4] |

| Purity | ≥98.0% (by Titration/Bromination Method) | [1][5] |

| pKa | Data not available. The N-3 proton on the hydantoin ring is generally more acidic (pKa ≈ 9.0) than the N-1 proton.[2] | |

| Solubility | Specific quantitative data is not readily available. Hydantoin and its derivatives generally exhibit limited solubility in water but are more soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[6] The solubility of some hydantoin derivatives is pH-dependent.[7][8] | |

| LogP | Data not available. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for the synthesis and characterization of this compound.

Synthesis and Purification of this compound

Numerous methods exist for the synthesis of hydantoin derivatives.[9][10] A common approach involves the cyclization of an appropriate precursor. The following is a generalized protocol based on established hydantoin synthesis principles.

Protocol: Synthesis via N-Allyl Amino Acid Derivative

-

Urea Formation: React allyl-glycine ethyl ester hydrochloride with potassium cyanate in an aqueous solution. This reaction, a variation of the Read synthesis, forms the corresponding N-allyl-ureido intermediate.[9]

-

Cyclization: Induce cyclization of the ureido intermediate by heating under acidic or basic conditions. For instance, refluxing with a mineral acid like hydrochloric acid will yield this compound.

-

Workup: After cooling the reaction mixture, neutralize it to precipitate the product.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain purified this compound crystals.[11]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Caption: General workflow for the synthesis and purification of this compound.

Determination of Physicochemical Properties

The following protocols describe standard methods for measuring the key properties of this compound.

Melting Point Determination

-

Method: Use a calibrated digital melting point apparatus.

-

Procedure: Place a small, dry sample of the crystalline powder into a capillary tube. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Profile

-

Method: Isothermal shake-flask method.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[6]

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

For pH-dependent solubility, repeat the experiment using buffered solutions across a range of pH values.[7][8]

-

pKa Determination

-

Method: Potentiometric Titration.[8]

-

Procedure:

-

Dissolve a precise amount of this compound in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated pH meter after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic proton has been neutralized.[12]

-

Caption: Workflow for the experimental determination of key physicochemical properties.

Relevance in Drug Development

The and its derivatives are fundamental to their potential as therapeutic agents. Properties such as solubility and pKa directly influence the biopharmaceutical characteristics of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).

-

Solubility: Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract.[7]

-

pKa: The acid dissociation constant determines the ionization state of a molecule at a given pH.[2] Since biological membranes are more permeable to neutral, unionized species, the pKa influences the rate of passive diffusion and absorption across cell barriers.[7][8]

-

Partition Coefficient (LogP): Although not determined here, LogP is a measure of a compound's lipophilicity. An optimal balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeation) is essential for drug efficacy.

The interplay between these properties dictates the overall suitability of a compound for further development.

Caption: Relationship between physicochemical properties and drug development potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BIOPHARMACEUTICAL STUDIES ON HYDANTOIN DERIVATIVES. I. PHYSICO-CHEMICAL PROPERTIES OF HYDANTOIN DERIVATIVES AND THEIR INTESTINAL ABSORPTION [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Hydantoin synthesis [organic-chemistry.org]

- 11. ijres.org [ijres.org]

- 12. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 1-Allylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of 1-Allylhydantoin

Based on its chemical structure, a qualitative prediction of this compound's solubility can be made. The molecule possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Polar Characteristics: The hydantoin ring contains two amide groups and two carbonyl groups, which can participate in hydrogen bonding with polar solvents. This suggests that this compound is likely to have some solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol), and polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The parent compound, hydantoin, exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol and DMSO.[1]

-

Non-Polar Characteristics: The presence of the allyl group (a three-carbon unsaturated hydrocarbon chain) introduces a degree of non-polarity to the molecule. This hydrophobic region suggests that this compound may also exhibit solubility in less polar organic solvents. For instance, allyl alcohol, a related simple molecule, is soluble in water and various organic solvents.[2][3]

Therefore, it is anticipated that this compound will demonstrate a broad solubility range, being sparingly soluble in water and more soluble in polar organic solvents. The principle of "like dissolves like" will be a guiding factor in solvent selection for experimental determination.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not available in the public domain. To facilitate standardized data collection and comparison within the scientific community, the following template table is provided for researchers to populate with their experimental findings.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Water | 78.5 | 25 | HPLC, UV-Vis | ||

| Ethanol | 24.3 | 25 | HPLC, UV-Vis | ||

| Methanol | 32.7 | 25 | HPLC, UV-Vis | ||

| Isopropanol | 19.9 | 25 | HPLC, UV-Vis | ||

| Acetone | 20.7 | 25 | HPLC, UV-Vis | ||

| Acetonitrile | 37.5 | 25 | HPLC, UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | HPLC, UV-Vis | ||

| Dichloromethane (DCM) | 9.1 | 25 | HPLC, UV-Vis | ||

| Toluene | 2.4 | 25 | HPLC, UV-Vis | ||

| Hexane | 1.9 | 25 | HPLC, UV-Vis |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

3.3. Data Calculation

The solubility can be expressed in various units, most commonly grams per liter (g/L) or moles per liter (mol/L).

-

Solubility (g/L) = Concentration from calibration curve (e.g., mg/mL) x 1000

-

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (140.14 g/mol )

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

This comprehensive guide provides researchers with the necessary tools to systematically investigate and document the solubility of this compound. The generation of this crucial data will undoubtedly facilitate its broader application in drug development and other scientific endeavors.

References

Spectroscopic Profile of 1-Allylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allylhydantoin, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra. This guide is intended to serve as a core reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are based on established principles of spectroscopy and data from related compounds, providing a reliable reference for identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the allyl group and the hydantoin ring. The anticipated chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are presented in Table 1. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.0-9.0 | br s | - |

| -CH=CH₂ | ~5.7-5.9 | ddt | J ≈ 17.2, 10.4, 5.6 |

| -CH=CH₂ (trans) | ~5.2-5.3 | dq | J ≈ 17.2, 1.6 |

| -CH=CH₂ (cis) | ~5.1-5.2 | dq | J ≈ 10.4, 1.6 |

| N-CH₂- | ~4.0-4.2 | dt | J ≈ 5.6, 1.6 |

| -CH₂- (ring) | ~3.9-4.1 | s | - |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are listed in Table 2.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C4) | ~170-175 |

| C=O (C2) | ~155-160 |

| -CH=CH₂ | ~130-135 |

| -CH=CH₂ | ~115-120 |

| -CH₂- (ring, C5) | ~50-55 |

| N-CH₂- | ~45-50 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The expected absorption peaks are detailed in Table 3.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3300 | Medium, Broad |

| C-H (alkene) | Stretching | 3080-3100 | Medium |

| C-H (alkane) | Stretching | 2850-3000 | Medium |

| C=O (amide) | Stretching | 1700-1780 (two bands) | Strong |

| C=C (alkene) | Stretching | 1640-1650 | Medium to Weak |

| N-H | Bending | 1550-1640 | Medium |

| C-H (alkene) | Bending (out-of-plane) | 910-990 | Strong |

Table 3: Predicted Infrared (IR) Absorption Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound, likely utilizing electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted key m/z values are presented in Table 4. The fragmentation of the parent compound, hydantoin, suggests that the primary fragmentation of this compound would involve the loss of the allyl group and subsequent breakdown of the hydantoin ring.

| m/z Value | Proposed Fragment | Relative Abundance |

| 140 | [M]⁺ (Molecular Ion) | Moderate |

| 99 | [M - C₃H₅]⁺ | High |

| 71 | [M - C₃H₅ - CO]⁺ | Moderate |

| 56 | [C₃H₄N]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. FT-IR Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is commonly used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

The sample is heated to induce vaporization into the gas phase.

2. Ionization and Mass Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

3. Detection and Spectrum Generation:

-

The separated ions are detected, and their abundance is recorded for each m/z value.

-

The data is compiled into a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Logical relationships between molecular properties and spectroscopic data.

Crystal Structure Analysis of 1-Allylhydantoin: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and expected data associated with the crystal structure analysis of 1-Allylhydantoin. While a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure for this compound, this document outlines the established experimental protocols and data presentation standards for the crystallographic analysis of closely related hydantoin derivatives. The principles and procedures described herein are broadly applicable and provide a foundational framework for the crystallographic study of this compound.

Introduction to this compound

This compound (CAS: 3366-93-6) is a five-membered heterocyclic compound belonging to the imidazolidine-2,4-dione class.[1] Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol .[1] Hydantoin and its derivatives are recognized as important scaffolds in medicinal chemistry, forming the core structure of various therapeutic agents.[2] The determination of the three-dimensional structure of this compound through X-ray crystallography is fundamental to understanding its chemical reactivity, potential biological activity, and for guiding the rational design of new therapeutic agents. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >98.0% | [1] |

| Melting Point | 96.0 to 99.0 °C |

Experimental Protocols for Crystal Structure Analysis

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of a hydantoin derivative like this compound.

Synthesis and Crystallization

The synthesis of this compound for crystallographic analysis would typically involve the reaction of an appropriate allyl-substituted precursor with a cyanide and carbonate source, or other established methods for the synthesis of N-substituted hydantoins. The subsequent and crucial step is the growth of high-quality single crystals suitable for X-ray diffraction.

Generalized Crystallization Protocol:

-

Dissolution: Dissolve the purified this compound powder in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Common solvents for hydantoin derivatives include ethanol, methanol, and acetone.

-

Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. This process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement

The following protocol outlines the determination of a crystal structure using a single-crystal X-ray diffractometer.

General Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Reduction: The collected images are processed to measure the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic quality.

Data Presentation: Representative Crystallographic Data

As the specific crystallographic data for this compound is not publicly available, the following tables present a representative set of data for a generic hydantoin derivative to illustrate the standard format for reporting such information.

Table 1: Crystal Data and Structure Refinement Details (Example)

| Parameter | Value |

| Empirical formula | C₆H₈N₂O₂ |

| Formula weight | 140.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å α = 90° |

| b = 10.456(5) Å β = 105.45(3)° | |

| c = 9.345(4) Å γ = 90° | |

| Volume | 765.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.215 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 296 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -10<=h<=10, -13<=k<=13, -12<=l<=12 |

| Reflections collected | 7890 |

| Independent reflections | 1876 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1876 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.375(2) | C5-N1-C2 | 112.5(1) |

| N1-C5 | 1.458(2) | O2-C2-N1 | 125.4(1) |

| C2-O2 | 1.213(2) | O2-C2-N3 | 125.1(1) |

| C2-N3 | 1.380(2) | N1-C2-N3 | 109.5(1) |

| N3-C4 | 1.462(2) | C4-N3-C2 | 111.8(1) |

| C4-O4 | 1.209(2) | O4-C4-N3 | 126.3(1) |

| C4-C5 | 1.521(2) | O4-C4-C5 | 124.2(1) |

| N3-C4-C5 | 109.5(1) | ||

| N1-C5-C4 | 102.3(1) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like this compound.

Caption: Workflow for Crystal Structure Analysis.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Allylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylhydantoin is a derivative of hydantoin, a heterocyclic organic compound. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The allyl group at the N-1 position of the hydantoin ring in this compound introduces a site of potential reactivity and influences the molecule's overall physical and chemical properties, including its thermal stability.

Understanding the thermal stability and decomposition pathway of this compound is crucial for several reasons:

-

Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) during manufacturing, storage, and formulation is a critical aspect of drug development.

-

Process Safety: Knowledge of decomposition temperatures and potential hazardous byproducts is essential for safe handling and processing on a laboratory and industrial scale.

-

Material Science: For applications in polymer chemistry, understanding the thermal limits of this compound is necessary when it is incorporated into other materials.[1]

This technical guide outlines the standard experimental approach to characterizing the thermal properties of a compound like this compound, presents hypothetical data for illustrative purposes, and provides detailed experimental protocols.

Thermal Analysis Techniques

The primary techniques used to evaluate the thermal stability and decomposition of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] It is used to determine the temperatures at which a material decomposes and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Hypothetical Thermal Stability Data

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound. This data is for illustrative purposes only.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Unit | Conditions |

| Onset Decomposition Temperature (Tonset) | 210 | °C | 10 °C/min, Nitrogen atmosphere |

| Peak Decomposition Temperature (Tpeak) | 235 | °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss at 250 °C | 45 | % | 10 °C/min, Nitrogen atmosphere |

| Residual Mass at 600 °C | 15 | % | 10 °C/min, Nitrogen atmosphere |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Unit | Conditions |

| Melting Point (Tm) | 96 - 99 | °C | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Fusion (ΔHf) | 150 | J/g | 10 °C/min, Nitrogen atmosphere |

| Onset of Exothermic Decomposition | 215 | °C | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Decomposition (ΔHd) | -450 | J/g | 10 °C/min, Nitrogen atmosphere |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Tare an appropriate TGA sample pan (e.g., platinum or alumina).

-

Accurately weigh 5-10 mg of this compound into the tared pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition energetics of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a DSC sample pan (e.g., aluminum).

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 300 °C).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a chemical compound like this compound.

Caption: General workflow for thermal analysis.

Hypothetical Decomposition Pathway

The following diagram illustrates a hypothetical signaling pathway for the thermal decomposition of this compound, leading to the formation of smaller molecules.

Caption: Hypothetical decomposition pathway.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is not currently available in published literature, this guide provides a comprehensive framework for conducting such an investigation. The use of Thermogravimetric Analysis and Differential Scanning Calorimetry are essential for characterizing the thermal properties of this and other pharmaceutical compounds. The methodologies and illustrative data presented here serve as a valuable resource for researchers and professionals in drug development and material science for designing and interpreting their own experimental studies. It is strongly recommended that any user of this compound perform their own thermal analysis to ensure safe handling and to understand its stability under their specific process conditions.

References

1-Allylhydantoin: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3][4] The strategic introduction of functional groups onto the hydantoin ring system allows for the fine-tuning of its pharmacological profile and its use as a versatile intermediate in organic synthesis. Among these, 1-Allylhydantoin (1-allyl-imidazolidine-2,4-dione) emerges as a particularly promising, yet underexplored, building block. The presence of the allyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound, its spectroscopic characterization, and its potential as a precursor for diverse chemical transformations.

Synthesis of this compound

The synthesis of N-substituted hydantoins can be challenging due to the differential acidity of the N1 and N3 protons. Generally, the N3 proton is more acidic, leading to preferential alkylation at this position under standard basic conditions.[5] However, recent methodologies have enabled the selective N1-alkylation of the hydantoin ring.

A promising approach for the synthesis of this compound involves the direct N1-selective alkylation of the parent hydantoin ring using a potassium base. While a specific protocol for the synthesis of this compound is not widely reported, a general procedure for the N1-allylation of a related hydantoin derivative, phenytoin, has been described and can be adapted.[5] The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation.[5]

Below is a detailed experimental protocol adapted from the literature for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydantoin

-

Allyl bromide

-

Potassium tert-butoxide (tBuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of hydantoin (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.1 equivalents) at room temperature.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for the time indicated by reaction monitoring (e.g., by thin-layer chromatography, TLC). Based on related reactions, this may take several hours.[5]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃) | The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the methylene protons of the hydantoin ring. |

| ¹³C NMR | The ¹³C NMR spectrum would display signals for the carbonyl carbons of the hydantoin ring, the olefinic carbons of the allyl group, and the methylene carbons. |

| IR | The infrared spectrum would show characteristic absorption bands for the N-H stretching vibration, C=O stretching vibrations of the hydantoin ring, and C=C stretching of the allyl group. |

| Mass Spectrometry | The mass spectrum would exhibit the molecular ion peak corresponding to the molecular weight of this compound (140.14 g/mol ). |

This compound as a Versatile Building Block

The synthetic utility of this compound lies in the reactivity of both the hydantoin core and the appended allyl group. This dual functionality allows for a wide range of subsequent transformations, making it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates.

Reactions of the Hydantoin Core

The remaining N-H proton at the N3 position can be functionalized through various reactions, including alkylation, arylation, and acylation, providing access to 1,3-disubstituted hydantoins. Furthermore, the C5 position can be alkylated under basic conditions.[6]

Reactions of the Allyl Group

The allyl group is a versatile functional handle that can participate in a variety of powerful chemical transformations:

-

Heck Coupling: The palladium-catalyzed Heck reaction allows for the arylation or vinylation of the allyl group, leading to the formation of new carbon-carbon bonds.[7] This provides a route to introduce aromatic or other unsaturated moieties.

-

Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds through the scrambling of alkene fragments. This compound could undergo cross-metathesis with other olefins to introduce a wide variety of substituents.

-

Other Transformations: The double bond of the allyl group can also undergo a range of other reactions, including dihydroxylation, epoxidation, and hydroformylation, to introduce further functionality.

Potential Applications in Drug Discovery

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of diverse compounds for screening against various therapeutic targets. The ability to modify both the hydantoin ring and the allyl group allows for a high degree of molecular diversity.

Visualizing Synthetic Pathways and Potential

To illustrate the synthetic utility of this compound, the following diagrams depict its synthesis and its potential as a branching point for chemical diversification.

Caption: Synthetic workflow for the N1-selective synthesis of this compound.

Caption: Potential diversification pathways starting from this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward, though not widely documented, synthesis and the presence of two distinct reactive sites—the hydantoin core and the allyl group—offer numerous opportunities for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its synthesis and potential applications, encouraging further exploration of this promising intermediate in the development of novel chemical entities and therapeutic agents. The detailed protocols and conceptual frameworks presented herein are intended to serve as a practical resource for researchers at the forefront of chemical and pharmaceutical innovation.

References

Reactivity of the Allyl Group in 1-Allylhydantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-allylhydantoin scaffold is a key structural motif in a variety of biologically active molecules. The presence of the allyl group at the N-1 position provides a versatile handle for synthetic modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Understanding the reactivity of this allyl group is paramount for the rational design and synthesis of novel hydantoin-based derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the reactivity of the allyl group in this compound, focusing on key reaction classes including electrophilic additions, oxidations, reductions, and rearrangements. Detailed experimental protocols for analogous systems, quantitative data where available, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.

Electrophilic Addition Reactions

The carbon-carbon double bond of the allyl group in this compound is susceptible to attack by electrophiles, leading to the formation of a variety of functionalized derivatives. The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the terminal carbon of the double bond to form a more stable secondary carbocation intermediate adjacent to the hydantoin ring.

Halogenation

The addition of halogens, such as bromine and chlorine, across the double bond of N-allyl systems proceeds readily to form the corresponding 1,2-dihalogenated products.

Experimental Protocol (Analogous System: Bromination of N-Allylphthalimide):

A solution of N-allylphthalimide (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride is treated with a solution of bromine (1 equivalent) in the same solvent at room temperature. The reaction is typically rapid, and the disappearance of the bromine color indicates completion. The solvent is then removed under reduced pressure to yield the crude 1-(2,3-dibromopropyl)phthalimide, which can be further purified by recrystallization.

Table 1: Halogenation of N-Allyl Systems

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Allylphthalimide | Br₂, CCl₄, rt | 1-(2,3-Dibromopropyl)phthalimide | Quantitative | General Knowledge |

Logical Relationship: Halogenation Mechanism

Caption: Mechanism of bromine addition to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation of the allyl group provides a route to the corresponding anti-Markovnikov alcohol, 1-(3-hydroxypropyl)hydantoin. This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation.

Experimental Protocol (General Procedure for Alkenes):

To a solution of the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of borane-THF complex (BH₃·THF, ~1.1 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for several hours. The reaction is then cooled to 0 °C and carefully quenched by the dropwise addition of water, followed by aqueous sodium hydroxide (e.g., 3 M) and hydrogen peroxide (e.g., 30% solution). The mixture is stirred at room temperature or gently heated to ensure complete oxidation. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 2: Hydroboration-Oxidation of N-Allyl Systems

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Allyl Amide (general) | 1. BH₃·THF, THF, 0 °C to rt | 1-(3-Hydroxypropyl) Amide | High | General Knowledge |

| 2. NaOH, H₂O₂, rt |

Experimental Workflow: Hydroboration-Oxidation

Caption: Workflow for the hydroboration-oxidation of this compound.

Oxidation Reactions

The double bond of the allyl group can be oxidized to introduce various oxygen-containing functional groups, such as epoxides, diols, and carbonyls.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1-(oxiran-2-ylmethyl)hydantoin. This epoxide is a valuable intermediate for further synthetic transformations.

Experimental Protocol (Analogous System: Epoxidation of N-Allylphthalimide):

To a solution of N-allylphthalimide (1 equivalent) in a chlorinated solvent like dichloromethane at 0 °C is added m-CPBA (1.1-1.5 equivalents) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxide. The organic layer is washed with aqueous sodium bicarbonate and brine, dried over a drying agent, and concentrated to give the crude epoxide. Purification can be achieved by column chromatography or recrystallization.[1]

Table 3: Epoxidation of N-Allyl Systems

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Allylphthalimide | m-CPBA, CH₂Cl₂, rt | 1-(Oxiran-2-ylmethyl)phthalimide | High | [1] |

Ozonolysis

Ozonolysis provides a method for the oxidative cleavage of the allyl double bond. Depending on the work-up conditions, either an aldehyde or a carboxylic acid can be obtained. Reductive work-up (e.g., with dimethyl sulfide or zinc) yields the corresponding aldehyde, while oxidative work-up (e.g., with hydrogen peroxide) leads to the carboxylic acid.

Experimental Protocol (General Procedure for Alkenes):

A solution of the alkene in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone.

-

Reductive Workup: Dimethyl sulfide is added, and the solution is allowed to warm to room temperature.

-

Oxidative Workup: Hydrogen peroxide is added, and the mixture is typically warmed or refluxed.

The solvent is removed, and the product is isolated and purified.

Table 4: Ozonolysis of N-Allyl Systems

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Allyl Amide (general) | 1. O₃, CH₂Cl₂, -78 °C | N-Glyoxyl-amide | Moderate to High | General Knowledge |

| 2. Me₂S |

Signaling Pathway: Ozonolysis Mechanism

Caption: Criegee mechanism for the ozonolysis of an alkene.

Reduction Reactions

The allyl double bond can be reduced to the corresponding propyl group through catalytic hydrogenation or diimide reduction.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas affords 1-propylhydantoin.

Experimental Protocol (General Procedure for Alkenes):

The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of the metal catalyst (e.g., 5-10 mol% Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon to high pressure) and stirred at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the crude product, which can be purified if necessary.

Table 5: Catalytic Hydrogenation of N-Allyl Systems

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Allyl Lactam (general) | H₂, Pd/C, EtOH, rt | N-Propyl Lactam | Quantitative | General Knowledge |

Diimide Reduction

Diimide (N₂H₂), generated in situ, offers a metal-free alternative for the reduction of the allyl double bond. This method is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation.

Experimental Protocol (General Procedure):

Diimide can be generated from various precursors, such as the oxidation of hydrazine or the decomposition of azodicarboxylates. A common procedure involves the reaction of potassium azodicarboxylate with acetic acid in a suitable solvent in the presence of the alkene. The reaction is typically stirred at room temperature.

Rearrangement Reactions

The allyl group in N-allyl systems can participate in sigmatropic rearrangements, such as the Claisen and Cope rearrangements, which are powerful methods for carbon-carbon bond formation.

Aza-Claisen Rearrangement

While a true Claisen rearrangement requires an allyl vinyl ether, analogous[2][2]-sigmatropic rearrangements can occur in N-allyl enamines or related structures. For this compound itself, this reaction is not directly applicable. However, derivatives of this compound could potentially be designed to undergo such rearrangements.

Logical Relationship: Aza-Claisen Rearrangement

Caption: General representation of an aza-Claisen rearrangement.

Cope Rearrangement

For a Cope rearrangement to occur, a 1,5-diene system is required. Therefore, a derivative such as 1,3-diallylhydantoin would be a suitable substrate. Heating this compound would be expected to induce a[2][2]-sigmatropic rearrangement.

Logical Relationship: Cope Rearrangement of 1,3-Diallylhydantoin

Caption: Cope rearrangement of a 1,5-diene system.

Ring-Closing Metathesis (RCM)

For di-allyl substituted hydantoins, such as 1,3-diallylhydantoin, ring-closing metathesis provides a powerful strategy for the synthesis of fused heterocyclic systems. This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the formation of a new double bond with the concomitant release of ethylene.

Experimental Protocol (General Procedure):

A solution of the diallyl substrate in a degassed solvent (e.g., dichloromethane or toluene) is treated with a catalytic amount of a Grubbs' catalyst. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed, and the product is purified by column chromatography.

Table 6: Ring-Closing Metathesis of Diallyl Systems

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Diallylhydantoin | Grubbs' Catalyst, CH₂Cl₂, rt | Fused Bicyclic Hydantoin | High | General Knowledge |

Experimental Workflow: Ring-Closing Metathesis

Caption: General workflow for ring-closing metathesis.

Conclusion

The allyl group at the N-1 position of this compound imparts a rich and versatile reactivity to the molecule. This guide has outlined the principal transformations that this functional group can undergo, including electrophilic additions, oxidations, reductions, and rearrangements. While specific experimental data for this compound is limited in the literature, the reactivity of analogous N-allyl amides and imides provides a strong predictive framework for its chemical behavior. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the design and execution of synthetic strategies aimed at the derivatization of the this compound core, ultimately facilitating the development of novel compounds with potential applications in drug discovery and development.

References

Tautomerism in N1-Substituted Hydantoin Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in N1-substituted hydantoin rings, a critical consideration in the fields of medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure in numerous pharmaceuticals, and understanding its tautomeric behavior is paramount for predicting molecular properties, reaction mechanisms, and biological activity. This document details the theoretical and experimental approaches to studying tautomerism in these heterocyclic systems, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding.

Introduction to Tautomerism in Hydantoins

Hydantoin and its derivatives can exist in several tautomeric forms, primarily through lactam-lactim and keto-enol isomerizations. The N1-substituted hydantoin ring system can theoretically exist in multiple tautomeric forms, including the diketo, two distinct keto-enol (or lactam-lactim) forms, and a dihydroxy (or di-lactim) form. However, extensive theoretical and experimental studies have demonstrated that the diketo form is overwhelmingly the most stable and, therefore, the predominant species under most conditions.[1][2]

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent at the N1 position, the polarity of the solvent, and temperature.[3][4] While the diketo tautomer's stability is significant, understanding the potential for and the factors influencing the formation of minor tautomers is crucial, as even small populations of these species can dictate reactivity and biological interactions.

Tautomeric Forms of N1-Substituted Hydantoins

The principal tautomeric forms of an N1-substituted hydantoin ring are depicted below. The equilibrium between these forms, particularly the lactam-lactim tautomerism, is the central focus of this guide.

Quantitative Analysis of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the relative stabilities of hydantoin tautomers. The following tables summarize the relative energies and dipole moments of various tautomers for unsubstituted and N1-substituted hydantoins in the gas phase and in different solvents, as calculated by DFT methods (B3LYP functional).

Relative Energies of Unsubstituted Hydantoin Tautomers

The diketo form (T1) is the most stable tautomer in all environments. The energy difference to the next most stable tautomers is significant, indicating a strong preference for the diketo structure.[5]

| Tautomer | Gas Phase (kcal/mol) | Tetrahydrofuran (kcal/mol) | Methanol (kcal/mol) | Water (kcal/mol) |

| T1 (Diketo) | 0.0 | 0.0 | 0.0 | 0.0 |

| T2 (Enol) | 17.0 | 18.5 | 18.8 | 18.9 |

| T3 (Enol) | 18.9 | 17.2 | 16.9 | 16.8 |

| T4 (Enol) | 17.2 | 16.0 | 15.7 | 15.6 |

| T5 (Enol) | 23.4 | 22.1 | 22.1 | 22.0 |

| T6 (Di-enol) | 30.4 | 32.2 | 32.6 | 32.6 |

| T7 (Di-enol) | 33.6 | 35.2 | 36.0 | 36.0 |

| T8 (Di-enol) | 36.2 | 34.9 | 34.3 | 34.2 |

Total Energies of N1-Substituted Hydantoin Tautomers (Hy1 - Diketo)

The following table presents the total energies (in Hartrees) for the most stable diketo tautomer (Hy1) of various N1-substituted hydantoins in the gas phase and different solvents, calculated at the B3LYP/6–31++G** level.[3]

| Substituent (R) | Gas Phase (Hartree) | Benzene (Hartree) | THF (Hartree) | Water (Hartree) |

| -NO₂ | -547.477 | -547.483 | -547.485 | -547.486 |

| -CF₃ | -641.442 | -641.448 | -641.450 | -641.451 |

| -Br | -2877.935 | -2877.942 | -2877.944 | -2877.945 |

| -H | -322.658 | -322.665 | -322.667 | -322.668 |

| -CH=CH₂ | -400.046 | -400.052 | -400.054 | -400.055 |

| -OH | -397.870 | -397.877 | -397.879 | -397.880 |

| -CH₃ | -361.990 | -361.996 | -361.998 | -361.999 |

Dipole Moments of N1-Substituted Hydantoin Tautomers

Solvent polarity generally increases the dipole moment of the tautomers. The table below shows the calculated dipole moments (in Debye) for different tautomers of N1-substituted hydantoins.[3]

| Substituent (R) | Tautomer | Gas Phase (Debye) | Benzene (Debye) | THF (Debye) | Water (Debye) |

| -NO₂ | Hy1 | 1.34 | 1.54 | 1.58 | 1.59 |

| Hy2 | 4.31 | 5.37 | 5.58 | 5.63 | |

| Hy4 | 6.81 | 8.84 | 9.24 | 9.35 | |

| -CF₃ | Hy1 | 1.48 | 1.74 | 1.79 | 1.80 |

| Hy2 | 4.22 | 5.32 | 5.54 | 5.59 | |

| Hy4 | 6.27 | 8.24 | 8.63 | 8.74 | |

| -Br | Hy1 | 2.94 | 3.65 | 3.81 | 3.85 |

| Hy2 | 3.73 | 4.70 | 4.90 | 4.95 | |

| Hy4 | 5.09 | 6.64 | 6.96 | 7.05 | |

| -H | Hy1 | 2.87 | 3.58 | 3.73 | 3.77 |

| Hy2 | 2.50 | 3.12 | 3.26 | 3.29 | |

| Hy4 | 5.04 | 6.57 | 6.89 | 6.98 | |

| -CH=CH₂ | Hy1 | 2.89 | 3.59 | 3.75 | 3.79 |

| Hy2 | 2.54 | 3.17 | 3.31 | 3.34 | |

| Hy4 | 5.07 | 6.62 | 6.94 | 7.03 | |

| -OH | Hy1 | 2.91 | 3.65 | 3.81 | 3.85 |

| Hy2 | 2.76 | 3.51 | 3.68 | 3.72 | |

| Hy4 | 3.96 | 5.17 | 5.43 | 5.51 | |

| -CH₃ | Hy1 | 2.94 | 3.65 | 3.81 | 3.85 |

| Hy2 | 2.65 | 3.31 | 3.46 | 3.49 | |

| Hy4 | 5.10 | 6.66 | 6.98 | 7.07 |

Experimental Protocols

Synthesis of N1-Substituted Hydantoins

A general and efficient three-step synthesis for N1-substituted hydantoins is outlined below.[3] This method is versatile and accommodates a wide range of primary, secondary, and aryl substituents at the N1 position.

Detailed Protocol:

-

N-Cyanation: To a solution of the desired amine (1.0 eq) in diethyl ether, add cyanogen bromide (0.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude monoalkyl/aryl cyanamide.

-

N-Alkylation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add the crude cyanamide (1.0 eq) in THF dropwise at 0 °C. Stir the mixture for 30 minutes, then add methyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-cyano-N-alkyl/arylaminoacetate.

-

Hydrolysis and Cyclization: Add 50% aqueous sulfuric acid to the crude intermediate from the previous step. Heat the mixture at reflux for 2-4 hours. Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the pure N1-substituted hydantoin.

NMR Spectroscopy for Tautomer Analysis

Proton (¹H), Carbon-¹³ (¹³C), and Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy are powerful tools for studying tautomeric equilibria.[6][7] As the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed.

General Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the N1-substituted hydantoin in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete magnetization recovery.

-

Spectral Analysis:

-

¹H NMR: Look for distinct signals corresponding to the N-H and C-H protons of each tautomer. The chemical shifts will be different for the diketo and enol forms.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. A shift to a more shielded value is expected for the carbon involved in the enol form (C=O to C-OH).

-

¹⁵N NMR: The nitrogen chemical shifts are highly sensitive to the local electronic environment and can provide unambiguous evidence for the location of the proton in the lactam-lactim system.

-

-

Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each species in the ¹H NMR spectrum. The equilibrium constant (K_T) can then be calculated as the ratio of the concentrations of the tautomers.

Single Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[1][8]

General Protocol:

-

Crystal Growth: Grow single crystals of the N1-substituted hydantoin suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and atomic coordinates.

-

Analysis: The refined structure will unequivocally show the location of all atoms, including the hydrogen atoms, thereby identifying the specific tautomer present in the crystal lattice.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution by observing changes in the absorption spectra as a function of solvent polarity or other variables.[9][10] The different tautomers will have distinct chromophores and thus different absorption maxima.

General Protocol:

-

Sample Preparation: Prepare stock solutions of the N1-substituted hydantoin in a non-polar solvent where one tautomer is expected to dominate.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of the compound in a series of solvents with varying polarities.

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. The appearance of new bands or shifts in existing bands can indicate a change in the tautomeric equilibrium.

-

Quantitative Analysis: By deconvoluting the overlapping absorption bands, it is possible to estimate the molar fractions of each tautomer and calculate the equilibrium constant in different solvents.[11]

Computational Workflow for Tautomerism Studies

The following diagram illustrates a typical computational workflow for the theoretical investigation of tautomerism in N1-substituted hydantoins using DFT.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of N1-substituted hydantoins is a delicate balance of several factors. Understanding these influences is key to predicting and controlling the tautomeric preference.

Conclusion

The tautomerism of N1-substituted hydantoin rings is a fundamental aspect of their chemistry with significant implications for their application in medicinal chemistry and materials science. This guide has provided a detailed overview of the theoretical and experimental methodologies used to investigate this phenomenon. The presented quantitative data consistently demonstrates the predominance of the diketo tautomer. However, the provided protocols and workflows offer a robust framework for researchers to explore the subtle yet crucial influences of substituents and the environment on the tautomeric equilibrium, enabling a more rational design of hydantoin-based molecules with desired properties.

References

- 1. fiveable.me [fiveable.me]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Predicting Tautomerization with Rowan | Rowan Documentation [docs.rowansci.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Early Synthetic Routes for N-Substituted Hydantoins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthetic methodologies for the preparation of N-substituted hydantoins, with a particular focus on techniques developed in the early 20th century. Hydantoins and their N-substituted derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including anticonvulsants and antiarrhythmics. Understanding the early synthetic pathways to these molecules offers valuable insights into their chemical history and provides a basis for the development of modern synthetic strategies.

This guide details the seminal Bucherer-Bergs and Read-Moir syntheses, along with early methods for direct N-alkylation and N-arylation. Quantitative data from historical literature is presented in structured tables for comparative analysis, and detailed experimental protocols from primary sources are provided. Visualizations of reaction workflows are included to facilitate a deeper understanding of these pioneering synthetic routes.

Core Synthetic Methodologies

The early synthesis of the hydantoin ring system primarily revolved around two key named reactions: the Bucherer-Bergs synthesis and the Urech-Read synthesis. These methods provided access to a variety of C5-substituted hydantoins, which could then be further functionalized at the nitrogen positions.

The Bucherer-Bergs Synthesis

First reported independently by Hans Theodor Bucherer and Walter Bergs in the 1920s, the Bucherer-Bergs reaction is a one-pot synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[1] This multicomponent reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the hydantoin product. While this method is highly effective for producing C5-substituted hydantoins, it does not directly yield N-substituted derivatives. However, the resulting hydantoin can be subsequently N-functionalized.

The Urech and Read-Moir Syntheses

The Urech hydantoin synthesis, first described by Friedrich Urech in 1873, involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate to form the hydantoin. This method is particularly significant as it allows for the synthesis of 5-monosubstituted hydantoins.

A closely related and often overlapping method is the Read-Moir synthesis. This approach also utilizes the cyclization of ureido acids, which can be formed from the reaction of α-amino acids with isocyanates. This variation is particularly relevant to the direct synthesis of N3-substituted hydantoins.

Early Routes to N-Substituted Hydantoins

Direct substitution on the nitrogen atoms of the hydantoin ring was a key focus of early 20th-century organic chemists, including the notable work of Dorothy Hahn and Treat B. Johnson. Their research laid the groundwork for accessing a wide array of N-alkyl and N-aryl hydantoins.

Synthesis of N3-Substituted Hydantoins via Isocyanates

An important early method for the synthesis of N3-substituted hydantoins involved the reaction of an α-amino acid with an alkyl or aryl isocyanate. This reaction forms an N-substituted ureido acid, which can then be cyclized, typically by heating with a strong acid, to yield the corresponding 3-substituted hydantoin.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylhydantoin (Adapted from historical literature)

-

Formation of the Ureido Acid: To a solution of alanine in aqueous sodium hydroxide, an equivalent of phenyl isocyanate is added. The mixture is shaken vigorously until the odor of the isocyanate disappears.

-

Acidification: The alkaline solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude N-phenylureido acid.

-

Cyclization: The isolated and dried ureido acid is heated with concentrated hydrochloric acid.

-

Isolation: Upon cooling, the 3-phenyl-5-methylhydantoin crystallizes and is collected by filtration.

Direct Alkylation of Hydantoins

The direct alkylation of pre-formed hydantoins was another crucial early strategy. Due to the greater acidity of the proton at the N3 position, alkylation typically occurs selectively at this position under basic conditions. The use of alkylating agents such as alkyl halides or dimethyl sulfate in the presence of a base like sodium ethoxide was common.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5,5-diphenylhydantoin (Adapted from historical literature)

-

Preparation of the Sodium Salt: 5,5-Diphenylhydantoin is dissolved in a solution of sodium ethoxide in absolute ethanol.

-

Alkylation: An excess of methyl iodide is added to the solution of the sodium salt.

-

Reflux: The reaction mixture is refluxed for several hours.

-

Isolation: The solvent is removed by distillation, and the residue is treated with water to precipitate the crude 1,3-dimethyl-5,5-diphenylhydantoin. The product is then purified by recrystallization from ethanol.

Quantitative Data from Early Syntheses

The following tables summarize representative quantitative data from early 20th-century literature on the synthesis of N-substituted hydantoins. It is important to note that yields and reaction conditions varied, and the data presented here are illustrative examples.

Table 1: Synthesis of N3-Substituted Hydantoins via the Isocyanate Method

| α-Amino Acid | Isocyanate | Cyclizing Agent | Product | Yield (%) |

| Glycine | Phenyl isocyanate | HCl | 3-Phenylhydantoin | Good |

| Alanine | Phenyl isocyanate | HCl | 3-Phenyl-5-methylhydantoin | Moderate |

| Leucine | Methyl isocyanate | HCl | 3-Methyl-5-isobutylhydantoin | Not specified |

Table 2: Direct Alkylation of Hydantoins

| Hydantoin Substrate | Alkylating Agent | Base | Product | Yield (%) |

| 5,5-Diphenylhydantoin | Methyl iodide | Sodium ethoxide | 1,3-Dimethyl-5,5-diphenylhydantoin | Good |